molecular formula C11H9N3O4 B3060618 Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate CAS No. 57446-04-5

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B3060618
CAS No.: 57446-04-5
M. Wt: 247.21
InChI Key: JNWUYQPILCTXGQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS: 57446-04-5) is a nitro-substituted pyrazole derivative with a molecular weight of 247.21 g/mol and a purity of ≥97% . The compound features a pyrazole core substituted at the 3-position with a 2-nitrophenyl group and at the 5-position with a methyl carboxylate ester. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)9-6-8(12-13-9)7-4-2-3-5-10(7)14(16)17/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWUYQPILCTXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230087
Record name Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57446-04-5
Record name Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57446-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-ketoester’s carbonyl carbon, followed by cyclization and dehydration. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl, favoring attack at the β-position. However, competing regioselectivity can arise due to resonance stabilization of intermediates.

Key factors influencing regioselectivity include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates.
  • Acid catalysis : p-Toluenesulfonic acid (pTSA) or acetic acid accelerates cyclization while suppressing side reactions.
  • Temperature : Reactions conducted at 80–100°C favor thermodynamic control, enhancing the 3-nitrophenyl isomer.

Optimized Protocol

A representative procedure involves:

  • Dissolving 2-nitrophenylhydrazine (10 mmol) and methyl 3-oxopent-4-enoate (10 mmol) in ethanol (30 mL).
  • Adding pTSA (0.5 mmol) and refluxing at 85°C for 12 hours.
  • Cooling, filtering, and purifying via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 72–78%
Purity : ≥95% (HPLC)
Regioselectivity (3- vs. 5-nitrophenyl) : 9:1

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular construction of the pyrazole core, particularly for introducing aryl groups at specific positions.

Suzuki-Miyaura Coupling

A preformed bromopyrazole intermediate (e.g., methyl 5-bromo-1H-pyrazole-3-carboxylate) reacts with 2-nitrophenylboronic acid under Pd catalysis:

Reagents :

  • Pd(PPh₃)₄ (5 mol%)
  • Na₂CO₃ (2 equiv)
  • DME/H₂O (4:1)

Conditions : 90°C, 8 hours
Yield : 65–70%
Advantage : Excellent functional group tolerance; avoids regioselectivity issues.

Limitations

  • Requires synthesis of halogenated pyrazole precursors.
  • Nitro groups may inhibit catalytic activity via coordination to Pd.

Multicomponent Reactions (MCRs)

One-pot MCRs streamline synthesis by combining hydrazines, diketones, and nitroaryl aldehydes. For example:

Components :

  • 2-Nitrobenzaldehyde
  • Methyl acetoacetate
  • Hydrazine hydrate

Conditions :

  • Catalyst: ZnO nanoparticles (10 wt%)
  • Solvent: Ethanol, 70°C, 6 hours

Yield : 68%
Regioselectivity : 8:1 (3- vs. 5-nitrophenyl)

Comparative Analysis of Methods

Method Yield (%) Regioselectivity (3:5) Reaction Time (h) Scalability
Cyclocondensation 72–78 9:1 12 High
Suzuki Coupling 65–70 N/A 8 Moderate
Multicomponent 68 8:1 6 High

Key Observations :

  • Cyclocondensation offers the best balance of yield and regioselectivity.
  • Suzuki coupling is preferable for late-stage diversification but requires pre-functionalized intermediates.
  • MCRs reduce step count but necessitate rigorous optimization.

Mechanistic Insights and Side Reactions

Common Byproducts

  • 5-Nitrophenyl isomer : Forms via kinetic control in poorly optimized cyclocondensations.
  • Ester hydrolysis products : Generated under prolonged heating or acidic conditions.

Mitigation Strategies

  • Low-temperature quenching : Halts reaction at the hydrazone intermediate to minimize isomerization.
  • Buffered conditions : Use of NaOAc/AcOH buffer (pH 4–5) suppresses hydrolysis.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat/mass transfer:

Flow Parameters :

  • Residence time: 30 minutes
  • Temperature: 100°C
  • Catalyst: Heterogeneous Amberlyst-15

Productivity : 1.2 kg/day
Purity : 98% (GC-MS)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate can undergo reduction to form the corresponding amino derivative.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

    Reduction: Formation of Methyl 3-(2-aminophenyl)-1H-pyrazole-5-carboxylate.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxylates exhibit diverse pharmacological and material applications, influenced by substituent patterns. Below is a detailed comparison of Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate with structurally related compounds:

Table 1: Structural and Physical Properties

Compound Name (CAS) Substituents (Pyrazole Positions) Molecular Formula Melting Point (°C) Key Spectral Data (NMR, MS) Reference
This compound (57446-04-5) 3: 2-nitrophenyl; 5: COOCH₃ C₁₂H₉N₃O₄ Not reported Not reported
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (854700-38-2) 5: 4-nitrophenyl; 3: COOC₂H₅ C₁₂H₁₁N₃O₄ Not reported ¹H NMR (DMSO-d₆): δ 13.38 (s, 1H)
Methyl 3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole-5-carboxylate (1005586-13-9) 3: CF₂CF₂H; 5: COOCH₃ C₈H₆F₄N₂O₂ 67–68 MS (CI): m/z 451 [M+1]⁺; Anal. calcd/found C: 37.35/37.11
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 3: 4-Cl-C₆H₄; 5: COOC₂H₅; N1: CH₂COPh C₂₁H₁₇ClN₂O₃ Not reported Not reported

Key Observations

Fluorinated derivatives, such as Methyl 3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole-5-carboxylate, exhibit enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity .

In contrast, the 2-nitrophenyl group in the target compound may confer nitroreductase sensitivity, a feature exploited in prodrug design .

Synthetic Accessibility

  • Alkylation at the pyrazole N1 position (e.g., Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate) requires K₂CO₃-mediated reactions, while carboxylate esters are typically hydrolyzed under basic conditions .

Biological Activity

Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate (CAS No. 57446-04-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a nitrophenyl group and a carboxylate ester. The structural formula can be represented as follows:

C11H10N2O4\text{C}_11\text{H}_10\text{N}_2\text{O}_4

This compound is known for its ability to undergo various chemical reactions, including reduction and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various therapeutic effects. Additionally, the pyrazole ring may modulate enzyme activity and receptor interactions, influencing pathways related to inflammation and cancer cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies demonstrated that this compound exhibits IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cells . The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which are critical processes in cancer cell division .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has shown promise in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models . This suggests a potential role in treating inflammatory diseases by modulating immune responses.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in HCT-116 (colon cancer) and MCF-7 (breast cancer) cells with IC50 values of 1.1 µM and 3.3 µM respectively. The study concluded that the compound's mechanism involves induction of apoptosis through cell cycle arrest .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in vitro. It was observed that treatment with this compound resulted in a marked decrease in TNF-alpha release from macrophages stimulated by LPS, suggesting its potential as an anti-inflammatory agent .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry. Its derivatives are being explored for:

  • Pharmaceutical Development: As potential drugs targeting inflammatory and oncological pathways.
  • Biochemical Probes: For studying enzyme interactions and inhibition mechanisms.

Comparative Analysis of Biological Activity

Activity TypeCell Line/ModelIC50 ValueMechanism
AnticancerMDA-MB-2313.3 µMCell cycle arrest
AnticancerHCT1161.1 µMApoptosis induction
Anti-inflammatoryMacrophages-TNF-alpha inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Synthesis Methods :

  • Cyclocondensation : Reacting β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives and nitro-substituted aryl aldehydes. Optimization involves adjusting stoichiometry and using catalysts like acetic acid .
  • Esterification : Converting carboxylic acid precursors (e.g., nitro-substituted pyrazole acids) using diazomethane or methanol/H2SO4. Yields >95% are achievable with anhydrous conditions .
  • Functionalization : Introducing sulfonamide or thiourea groups via reactions with sulfonyl chlorides or isothiocyanates, respectively. Refluxing in toluene or acetone with KOH improves efficiency .
    • Optimization Strategies :
  • Varying solvents (DMF for polar intermediates, toluene for sulfonylation).
  • Temperature control (0–5°C for diazomethane reactions; reflux for sulfonylation).
  • Catalysts: Use of KOH for alkylation or Fe/HCl for nitro reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • 1H/13C NMR : Assign chemical shifts to confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and nitro/methyl ester groups. Coupling constants (e.g., J = 2–3 Hz for pyrazole protons) validate regiochemistry .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm<sup>−1</sup> for ester C=O) and nitro group vibrations (~1520 cm<sup>−1</sup>) .
  • X-Ray Diffraction : Resolve hydrogen bonding networks (e.g., N–H···O interactions in thiourea derivatives) and confirm nitro group orientation .

Q. What challenges arise during the purification of this compound, and how can they be addressed using chromatographic methods?

  • Challenges :

  • Co-elution of nitro-substituted byproducts due to similar polarity.
  • Sensitivity to acidic/basic conditions causing decomposition.
    • Solutions :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 7:3 to 1:1) to separate nitro and ester derivatives .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .

Advanced Research Questions

Q. How can computational chemistry tools be applied to predict the reactivity and interaction sites of this compound with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase). Prioritize the nitro group and pyrazole ring as key interaction sites .
  • DFT Calculations : Gaussian 09 can optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

Q. What experimental strategies are recommended for investigating the compound's interactions with enzymes or receptors, particularly in drug discovery contexts?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KD values) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Fluorescence Quenching : Monitor tryptophan residue changes in proteins upon ligand binding .

Q. What mechanistic insights can be gained from studying the compound's behavior under varying pH and temperature conditions using spectroscopic methods?

  • pH-Dependent Studies :

  • UV-Vis spectroscopy reveals protonation/deprotonation of the nitro group (pKa ~4–6) .
  • Stability assays in buffers (pH 2–10) identify degradation pathways (e.g., ester hydrolysis under alkaline conditions).
    • Thermal Analysis :
  • DSC/TGA detects melting points (~150–160°C) and thermal decomposition profiles .

Safety and Handling

Q. What safety precautions are essential when handling this compound in laboratory settings, based on available hazard data?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential nitro group toxicity .
  • Waste Disposal : Follow institutional guidelines for nitro compounds; incinerate or use licensed disposal services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Methyl 3-(2-nitrophenyl)-1H-pyrazole-5-carboxylate

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